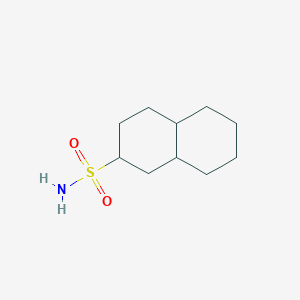

Decahydronaphthalene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Decahydronaphthalene-2-sulfonamide is a chemical compound with the molecular formula C10H19NO2SThe sulfonamide group in this compound is known for its significant role in various pharmaceutical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfonamides typically involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . For decahydronaphthalene-2-sulfonamide, the process would involve the sulfonylation of decahydronaphthalene with a suitable sulfonyl chloride under controlled conditions.

Industrial Production Methods: Industrial production of sulfonamides, including this compound, often employs large-scale reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Decahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfonic acids.

Reduction: This can result in the formation of amines.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Decahydronaphthalene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of decahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides generally act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria . This inhibition disrupts the production of DNA, thereby exerting antibacterial effects .

Comparison with Similar Compounds

Decahydronaphthalene (Decalin): A bicyclic organic compound used as an industrial solvent.

Naphthalene: An aromatic hydrocarbon used in the production of dyes, resins, and as a moth repellent.

Tetralin: A hydrogenated derivative of naphthalene used as a solvent and in the production of synthetic resins.

Uniqueness: Decahydronaphthalene-2-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This makes it valuable in various applications, particularly in pharmaceuticals and industrial chemistry .

Biological Activity

Decahydronaphthalene-2-sulfonamide is a sulfonamide compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.

This compound can be synthesized through various chemical pathways involving the sulfonation of decahydronaphthalene followed by amination. The sulfonamide functional group is known for its ability to interact with biological targets, particularly in bacterial inhibition and as potential anticancer agents.

Sulfonamides, including this compound, primarily act as bacteriostatic agents . They inhibit the bacterial enzyme dihydropteroate synthase (DHPS), which is crucial for synthesizing folate from para-aminobenzoic acid (PABA). This inhibition prevents bacterial growth by disrupting the folate pathway, essential for DNA synthesis and cell division .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. The compound exhibits moderate to high activity against Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can significantly reduce bacterial viability at specific concentrations.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The data indicates that this compound is particularly effective against Staphylococcus aureus, a common pathogen associated with various infections.

Antioxidant Activity

Research has also evaluated the antioxidant potential of this compound. Using the DPPH radical scavenging assay, it was found to possess moderate radical scavenging activity, suggesting potential applications in reducing oxidative stress.

Table 2: Antioxidant Activity of this compound

| Concentration (mM) | % Inhibition |

|---|---|

| 0.5 | 20% |

| 1.0 | 35% |

| 1.5 | 50% |

These results indicate that the compound's antioxidant properties could be beneficial in therapeutic contexts where oxidative stress is a concern.

Case Study 1: Anticancer Properties

A study conducted on human cancer cell lines showed that this compound exhibited cytotoxic effects, leading to reduced cell viability. The compound was tested on HeLa cells and demonstrated an LD50 value of approximately 15 µM, indicating significant potential as an anticancer agent .

Case Study 2: Combination Therapy

In combination with other chemotherapeutic agents, this compound enhanced the efficacy of treatment regimens against resistant bacterial strains. This synergistic effect highlights its potential role in multi-drug therapies aimed at overcoming antibiotic resistance .

Properties

Molecular Formula |

C10H19NO2S |

|---|---|

Molecular Weight |

217.33 g/mol |

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-sulfonamide |

InChI |

InChI=1S/C10H19NO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h8-10H,1-7H2,(H2,11,12,13) |

InChI Key |

CIAIQVWHYWNTJR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2CC(CCC2C1)S(=O)(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.